4-Bromo-2-formylbenzene-1-sulfonyl chloride

Catalog No.
S14018573
CAS No.
M.F
C7H4BrClO3S
M. Wt
283.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-formylbenzene-1-sulfonyl chloride

Product Name

4-Bromo-2-formylbenzene-1-sulfonyl chloride

IUPAC Name

4-bromo-2-formylbenzenesulfonyl chloride

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.53 g/mol

InChI

InChI=1S/C7H4BrClO3S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-4H

InChI Key

LIFHBEUNFDHOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl

4-Bromo-2-formylbenzene-1-sulfonyl chloride is an organic compound characterized by its molecular formula C7H6BrClO2S. This compound features a benzene ring with a bromine atom, a formyl group, and a sulfonyl chloride substituent. The presence of these functional groups imparts unique reactivity and makes it valuable in various chemical applications, particularly in organic synthesis.

, including:

  • Electrophilic Aromatic Substitution: The sulfonyl chloride group enhances the electrophilicity of the benzene ring, facilitating substitution reactions with nucleophiles.
  • Nucleophilic Substitution: The sulfonyl chloride can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
  • Reduction Reactions: Under specific conditions, 4-bromo-2-formylbenzene-1-sulfonyl chloride can be reduced to its corresponding sulfonic acid.

These reactions are significant for synthesizing various derivatives and functionalized compounds.

Synthesis of 4-bromo-2-formylbenzene-1-sulfonyl chloride typically involves several steps:

  • Formation of the Formyl Group: The introduction of the formyl group can be achieved via formylation reactions using reagents such as formic acid or other aldehyde precursors.
  • Sulfonylation: The final step involves reacting the resulting compound with thionyl chloride to introduce the sulfonyl chloride group. This reaction often occurs under reflux conditions in an appropriate solvent such as dichloromethane or chloroform.

Example Synthetic Route

A general synthetic route might include:

  • Reacting 4-bromo-2-nitrobenzene with sodium sulfite to reduce the nitro group.
  • Following this, treating the resulting amine with thionyl chloride to yield 4-bromo-2-formylbenzene-1-sulfonyl chloride .

4-Bromo-2-formylbenzene-1-sulfonyl chloride finds applications in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Sulfonamide Production: Due to its reactivity with amines, it is useful in producing sulfonamide-based drugs.
  • Chemical Biology: It is employed in modifying biomolecules for studying biological processes.

Research into the interactions of 4-bromo-2-formylbenzene-1-sulfonyl chloride with biological molecules is essential for understanding its potential therapeutic applications. Studies on similar compounds have shown that modifications to the benzene ring can significantly affect their inhibitory activity against bacterial enzymes . Further research is needed to explore its interactions with specific targets in biological systems.

Several compounds share structural similarities with 4-bromo-2-formylbenzene-1-sulfonyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Bromobenzenesulfonyl chlorideBromine and sulfonyl chloride on benzeneLacks formyl group
4-Chlorobenzenesulfonyl chlorideChlorine and sulfonyl chloride on benzeneLacks bromine and formyl group
3-Bromo-4-chlorobenzenesulfonyl chlorideBromine and chlorine at different positionsDifferent substitution pattern
4-Bromo-2-nitrobenzene-1-sulfonyl chlorideNitro group instead of formylNitro group affects reactivity

Uniqueness

The unique combination of a bromine atom, a formyl group, and a sulfonyl chloride makes 4-bromo-2-formylbenzene-1-sulfonyl chloride particularly reactive and versatile in synthetic chemistry compared to its analogs. Its specific electrophilic properties allow it to participate in a range of chemical transformations not readily available to similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

281.87531 g/mol

Monoisotopic Mass

281.87531 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types